molecular formula C11H10ClFO B12664911 2-(Chloro(4-fluorophenyl)methylene)butyraldehyde CAS No. 83846-60-0

2-(Chloro(4-fluorophenyl)methylene)butyraldehyde

Cat. No.: B12664911
CAS No.: 83846-60-0
M. Wt: 212.65 g/mol
InChI Key: ZGIFYCALAOVWQJ-FLIBITNWSA-N
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Description

2-(Chloro(4-fluorophenyl)methylene)butyraldehyde is an organic compound with the molecular formula C11H10ClFO and a molecular weight of 212.65 g/mol It is characterized by the presence of a chloro and fluorophenyl group attached to a butyraldehyde backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloro(4-fluorophenyl)methylene)butyraldehyde typically involves the reaction of 4-fluorobenzaldehyde with chloroacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product . The reaction conditions, including temperature and solvent, can be optimized to achieve higher yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are common to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloro(4-fluorophenyl)methylene)butyraldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Chloro(4-fluorophenyl)methylene)butyraldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloro(4-fluorophenyl)methylene)butyraldehyde involves its interaction with specific molecular targets. The chloro and fluorophenyl groups contribute to its reactivity and ability to form stable complexes with enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloro(4-fluorophenyl)methylene)butyraldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can influence the compound’s stability, lipophilicity, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

83846-60-0

Molecular Formula

C11H10ClFO

Molecular Weight

212.65 g/mol

IUPAC Name

(2Z)-2-[chloro-(4-fluorophenyl)methylidene]butanal

InChI

InChI=1S/C11H10ClFO/c1-2-8(7-14)11(12)9-3-5-10(13)6-4-9/h3-7H,2H2,1H3/b11-8-

InChI Key

ZGIFYCALAOVWQJ-FLIBITNWSA-N

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)F)/Cl)/C=O

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)F)Cl)C=O

Origin of Product

United States

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